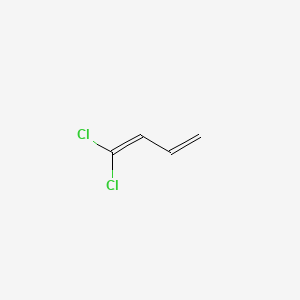

1,1-Dichlorobuta-1,3-diene

Description

Foundational Context of Halogenated 1,3-Dienes in Synthesis

Halogenated 1,3-dienes are a class of compounds that serve as versatile building blocks in organic chemistry. rsc.org Their conjugated double bond system, combined with the presence of one or more halogen atoms, provides a rich platform for a variety of chemical transformations. Conjugated dienes are generally more stable than non-conjugated dienes due to the delocalization of pi electrons across the carbon atoms, a feature that influences their reactivity. byjus.com

The synthesis of halogenated 1,3-dienes can be achieved through several methods, including:

Elimination Reactions: Dehydrohalogenation and dehalogenation of polyhalogenated butanes and butenes are common strategies. researchgate.net

Reactions of Acetylenic Precursors: Halogenation and hydrohalogenation of C4 acetylenic hydrocarbons can yield these dienes. researchgate.net

Metal-Catalyzed Couplings: Modern methods involve transition metal-catalyzed reactions, such as the zirconocene-mediated coupling of silylated alkynes followed by halogenation, to produce highly substituted and functionalized dienes. researchgate.netacs.org

Migration Reactions: Halonium-promoted 1,2-sulfur migration of propargylic thioethers represents another advanced strategy for synthesizing highly substituted 1-halo-1,3-dienes. rsc.org

These compounds are valuable in synthetic chemistry because they can undergo a range of reactions. For instance, they are known to participate in polymerization, with early research noting that mono- and dichlorobuta-1,3-dienes polymerize readily. researchgate.net They are also key substrates in cycloaddition reactions, such as the Diels-Alder reaction, which is a powerful tool for constructing complex cyclic molecules. solubilityofthings.com The presence of halogens can influence the regioselectivity and stereoselectivity of these reactions, offering pathways to otherwise difficult-to-obtain structures. acs.orgacs.org

Research Significance of 1,1-Dichlorobuta-1,3-diene and Related Systems

The research significance of this compound stems from its reactivity as a diene. It can participate in addition reactions typical of alkenes and, importantly, in cycloaddition reactions that lead to the formation of complex ring structures. ontosight.ai These cyclic products are valuable intermediates in the synthesis of more complex organic molecules. ontosight.ai

While specific research on this compound is focused on its synthetic utility, related dichlorobutadiene systems highlight the broader importance of this class of compounds. For example, 2,3-dichlorobuta-1,3-diene is an important co-monomer used in the manufacturing of specific types of polychloroprene rubbers. oecd.org Its incorporation helps to reduce the tendency of the polymer chains to crystallize, thereby controlling the material properties of the final product. oecd.org The study of mixed halogenobuta-1,3-dienes, containing various combinations of fluorine, chlorine, bromine, and iodine, has demonstrated their potential in synthesizing a wide array of polyfunctional products. researchgate.net

The ability to selectively synthesize partially substituted halo-1,3-dienes through methods like reagent-controlled desilylation further expands their utility, providing access to useful but challenging synthetic targets. acs.org The diverse reactivity of these halogenated systems continues to drive research into new synthetic methods and applications. rsc.org

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C4H4Cl2 lookchem.com |

| Molecular Weight | 122.98 g/mol lookchem.com |

| Appearance | Colorless liquid |

| Boiling Point | 99.04°C (estimate) lookchem.com |

| Density | 1.1831 g/cm³ lookchem.com |

| Refractive Index | 1.5022 lookchem.com |

| Vapor Pressure | 20.2 mmHg at 25°C lookchem.com |

| CAS Number | 6061-06-9 lookchem.com |

Table 2: Selected Synthesis Methods for Halogenated 1,3-Dienes

| Method | Description | Precursors | Reference(s) |

|---|---|---|---|

| Dehydrohalogenation | Elimination of a hydrogen halide molecule from polyhalogenobutenes. | Polyhalogenobutenes | researchgate.net |

| Dehalogenation | Elimination of halogen atoms from polyhalogenobutanes or -butenes, often using a metal like zinc. | Polyhalogenobutanes, Polyhalogenobutenes | researchgate.net |

| Zirconocene-Mediated Coupling | Coupling of silylated alkynes followed by a halogenation process. | Silylated alkynes | acs.org |

| Halonium-Promoted Migration | 1,2-sulfur migration from propargylic thioethers upon activation with N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS). | Propargylic thioethers | rsc.org |

Properties

CAS No. |

28577-62-0 |

|---|---|

Molecular Formula |

C4H4Cl2 |

Molecular Weight |

122.98 g/mol |

IUPAC Name |

1,1-dichlorobuta-1,3-diene |

InChI |

InChI=1S/C4H4Cl2/c1-2-3-4(5)6/h2-3H,1H2 |

InChI Key |

PDKAXHLOFWCWIH-UHFFFAOYSA-N |

SMILES |

C=CC=C(Cl)Cl |

Canonical SMILES |

C=CC=C(Cl)Cl |

Appearance |

Solid powder |

Other CAS No. |

28577-62-0 6061-06-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Dichlorobutadiene; DCBD; 1,3-Dichlorobutadiene; |

Origin of Product |

United States |

Synthetic Methodologies for 1,1 Dichlorobuta 1,3 Diene

Classical and Established Synthetic Routes

The traditional syntheses of dichlorobutadienes, including the 1,1-dichloro isomer, have heavily relied on dehydrohalogenation and halogenation-elimination sequences. These methods are foundational in the industrial production of chlorinated hydrocarbons.

Dehydrohalogenation Approaches for Dichlorobutadienes

Dehydrohalogenation, an elimination reaction that removes a hydrogen halide from a substrate, is a cornerstone in the synthesis of alkenes and has been extensively applied to the production of dichlorobutadienes. google.com The process typically involves treating a polychlorinated butane (B89635) or butene with a base. For instance, 2,3-dichlorobuta-1,3-diene can be manufactured through the elimination of hydrogen chloride from 1,2,3,4-tetrachlorobutane (B46602) or 2,3,4-trichlorobut-1-ene, often using sodium hydroxide (B78521) solutions. oecd.orgwikipedia.org

The dehydrochlorination of 1,2,3,4-tetrachlorobutane, which is generally prepared from the chlorination of butadiene, can yield various trichlorobutenes as intermediates. google.com The subsequent removal of another molecule of hydrogen chloride leads to the formation of dichlorobutadienes. The choice of the dehydrochlorinating agent can influence the product distribution. For example, using calcium hydroxide as the agent for dehydrochlorinating 1,2,3,4-tetrachlorobutane is reported to yield a purer form of 2,3-dichloro-1,3-butadiene (B161454) compared to when sodium hydroxide is used. nih.gov The reaction proceeds through the formation of 2,3,4-trichloro-1-butene (B1195082) and 1,2,4-trichloro-2-butene intermediates. google.comnih.gov While sodium hydroxide readily dehydrochlorinates both trichlorobutenes, lime is less reactive towards the 1,2,4-trichloro-2-butene isomer. nih.gov

A review on mixed halogenobuta-1,3-dienes details that the dehydrobromination of 1,4-dibromo-2-chlorobut-2-ene, a primary product of chloroprene (B89495) bromination, yields 1-bromo-2-chlorobuta-1,3-diene. researchgate.net This reaction can be facilitated by phase-transfer catalysts, which simplifies the process and makes it more economical. researchgate.net

Halogenation and Subsequent Elimination Strategies

The synthesis of chlorinated butadienes often commences with the direct chlorination of 1,3-butadiene (B125203). This reaction is highly exothermic and typically yields a mixture of 3,4-dichlorobut-1-ene and 1,4-dichlorobut-2-ene. wikipedia.orgvedantu.comgoogle.com To produce 2-chlorobuta-1,3-diene (chloroprene), the 1,4-dichloro isomer is isomerized to the 3,4-dichloro isomer, which is then dehydrochlorinated. wikipedia.orgvedantu.com A common impurity in this process is 1-chlorobuta-1,3-diene. wikipedia.orgvedantu.com

Further chlorination of 1-chloro-1,3-butadiene at low temperatures can lead to a variety of addition products. The direction of this chlorination is a key step in obtaining precursors for further dehydrohalogenation to produce more highly chlorinated butadienes. lookchem.com For instance, the chlorination of 2,3-dimethylbuta-1,3-diene has been investigated to obtain precursors for various chloro-1,3-dienes. jcsp.org.pk

A notable palladium-catalyzed reduction of 1,1,1,4-tetrachlorobut-2-ene with tributyltin hydride has been shown to produce 1,1-dichlorobuta-1,3-diene exclusively and quantitatively. lookchem.com This reaction proceeds through an oxidative addition-β-elimination mechanism, with the tributyltin hydride serving to reduce the resulting palladium(II) species back to palladium(0), thus completing the catalytic cycle. lookchem.com

Advanced and Stereoselective Synthetic Techniques

Modern synthetic chemistry has introduced more sophisticated methods for the preparation of conjugated dienes, including this compound and its derivatives. These advanced techniques often employ transition metal catalysts and offer greater control over stereochemistry and functional group compatibility.

Transition Metal-Catalyzed Syntheses of Conjugated Dienes

Transition metal catalysis has become a powerful tool for the construction of carbon-carbon bonds, and the synthesis of conjugated dienes is no exception. Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, are widely used for the stereoselective synthesis of 1,3-dienes. sioc-journal.cn

A specific example is the palladium-catalyzed synthesis of 1,1-dialkylbuta-1,3-dienes starting from 1,1-diethoxybut-2-ene (B7822675) and trialkylboranes, catalyzed by tetrakis(triphenylphosphine)palladium(0) in the presence of a strong base. rsc.org Another relevant method involves the tantalum(V) chloride-catalyzed reaction of dialkyl-substituted acetylenes to form tetraalkyl-substituted (Z,Z)-1,4-dichlorobuta-1,3-dienes. researchgate.net This reaction proceeds via in situ generated organoaluminum intermediates that react with methylsulfonyl chloride. researchgate.net More recent work has shown that this can be achieved using metallic magnesium in the presence of catalytic amounts of tantalum (V) chloride. researchgate.netsciforum.net

Palladium-catalyzed carbonylative telomerization of 1,3-butadiene with carboxylic acids can produce mixed 3,8-nonadienoic anhydrides, which are versatile intermediates. rsc.org While not directly yielding a dichlorinated diene, this methodology demonstrates the utility of transition metal catalysis in functionalizing the butadiene backbone.

Strategies for Stereocontrol in Dichlorobuta-1,3-diene Synthesis

Achieving stereocontrol in the synthesis of substituted 1,3-dienes is crucial as the stereochemistry of the diene influences its physical, biological, and chemical properties. mdpi.com A variety of stereoselective methods have been developed, many of which rely on transition-metal-catalyzed cross-coupling reactions of stereodefined precursors. mdpi.com

For instance, a tetra-component reaction involving a borylated dendralene, an organolithium reagent, and two different electrophiles allows for the regio- and stereoselective synthesis of highly substituted 1,3-dienes. nih.gov This method can produce 1-bromo- and 1-iodo-1,3-dienes as single E,E isomers. nih.gov While this has not been explicitly demonstrated for this compound, the principle of using borylated intermediates for stereocontrolled functionalization is a promising strategy.

Another approach is the stereoselective synthesis of symmetrical (1E,3E)-1,4-diarylbuta-1,3-dienes via a one-pot method, which could potentially be adapted for dichloro-analogs. sioc-journal.cnthieme-connect.de The Julia-Kocienski reaction is another classical method where the stereochemical outcome is dependent on the substrate. mdpi.com

Novel Approaches to Functionalized this compound Derivatives

The synthesis of functionalized 1,1-dichlorobuta-1,3-dienes opens up new avenues for creating complex molecules. Various functional groups can be introduced onto the diene scaffold using modern synthetic methods.

Sulfanyl-substituted buta-1,3-dienes can be prepared from polychlorinated butadienes. For example, the reaction of 1,1,2,4,4-pentachlorobuta-1,3-diene with thiols in an ethanol/water solution of sodium hydroxide yields thiosubstituted butadienes. researchgate.net Furthermore, treatment of perchlorobuta-1,3-diene with 4-(N,N-dimethylamino)pyridine followed by reaction with thiolates can lead to tetrakis(sulfanyl)-substituted 2,3-dichlorobuta-1,3-dienes. researchgate.netresearchgate.net

Boryl- and silyl-substituted buta-1,3-dienes are valuable synthetic intermediates. nih.govrsc.org A ruthenium-catalyzed reaction of vinyl-substituted boronates with terminal alkynes, including silylethynes, produces boryl- and borylsilyl-substituted buta-1,3-dienes with a preference for the E,E-diene. nih.gov The reaction of 1,4-dichlorobut-2-yne with organoboranes provides a route to 2-substituted buta-1,3-dienes. rsc.org

The reaction of 1,4-dichlorobuta-1,3-diene with a di-lithiated phosphine (B1218219) can yield phospholes, demonstrating a method to incorporate phosphorus into the butadiene framework. diva-portal.orgthieme-connect.de Additionally, 1-amino-3-siloxy-1,3-butadienes are highly reactive dienes for Diels-Alder reactions, indicating that amino and siloxy functionalized dienes are accessible and useful synthetic building blocks. acs.org

Sustainable and Green Chemistry Aspects in this compound Production

Traditional synthesis routes for chlorinated butadienes often involve multi-step processes that may include the direct chlorination of butadiene or its derivatives, followed by dehydrochlorination. oecd.org Such methods can generate significant amounts of waste, including inorganic salts (e.g., sodium chloride from using sodium hydroxide as a base) and other chlorinated organic compounds, which can be persistent environmental pollutants. oecd.orgontosight.ai

In the pursuit of more sustainable methodologies, research is shifting towards catalytic processes, improved atom economy, and the use of less hazardous materials. While specific green routes for this compound are not extensively documented in dedicated literature, general advancements in the synthesis of 1,3-dienes point towards more sustainable future production methods.

Key Research Findings and Sustainable Approaches:

Catalytic Dehydrogenation: Modern synthetic methods are exploring the direct synthesis of 1,3-dienes from simpler, more abundant starting materials. One such approach is the Palladium(II)-catalyzed sequential dehydrogenation of free aliphatic acids. nih.gov This method allows for the one-step synthesis of diverse conjugated dienes and is noted for its efficiency, representing a potentially greener pathway by avoiding harsh chlorinating agents and multi-step procedures. nih.gov

Transition-Metal-Catalyzed Cross-Coupling: Cross-coupling reactions, such as the Heck reaction, are powerful tools for forming the carbon-carbon bonds necessary for the diene backbone. sioc-journal.cn These methods offer high selectivity and can be more atom-economical than traditional elimination reactions. mdpi.com The development of "one-pot" cascade reactions further enhances their sustainability by reducing operational steps, solvent use, and waste generation. sioc-journal.cn

Alternative Reagents and Solvents: Green chemistry emphasizes replacing hazardous reagents and solvents with safer alternatives. For instance, dehydrohalogenation steps traditionally use strong bases in stoichiometric amounts. oecd.org Catalytic approaches or the use of more benign bases and recyclable solvent systems can significantly lower the environmental impact.

Atom Economy: The concept of atom economy is central to green synthesis. Routes that incorporate most of the atoms from the starting materials into the final product are preferred. Catalytic additions and cross-coupling reactions generally offer higher atom economy compared to elimination reactions, where parts of the molecule are removed as waste products. thieme-connect.de

The table below outlines a comparative analysis of potential synthetic strategies for dichlorinated dienes, highlighting the principles of green chemistry.

| Parameter | Traditional Method (e.g., Chlorination/Dehydrochlorination) | Potential Green Alternative (e.g., Catalytic Cross-Coupling/Dehydrogenation) |

|---|---|---|

| Starting Materials | Butadiene, Chlorine, Strong Base (e.g., NaOH) | Aliphatic acids, Alkenyl halides, Alkenyl boronic esters |

| Key Reagents | Stoichiometric amounts of hazardous Cl₂ and strong bases | Catalytic amounts of transition metals (e.g., Palladium, Nickel) |

| Atom Economy | Lower, due to formation of salt byproducts (e.g., NaCl) | Potentially higher, especially in addition or coupling reactions |

| Byproducts/Waste | Significant inorganic salt waste, potential for chlorinated organic byproducts | Reduced waste stream, catalyst may require recovery/recycling |

| Energy Consumption | Can be energy-intensive due to heating/distillation steps | Milder reaction conditions may be possible, reducing energy input |

| Environmental Impact | Concerns over toxicity of reagents and persistence of byproducts ontosight.ai | Reduced hazard profile of reagents and byproducts; focus on biodegradable components |

While the direct application of these green methods to the industrial synthesis of this compound is a subject for ongoing research, they represent the direction in which the chemical industry is moving to enhance sustainability. The development of efficient catalytic systems that can selectively produce the desired isomer from simple precursors remains a key goal for green chemical production. mdpi.com

Reactivity and Mechanistic Studies of 1,1 Dichlorobuta 1,3 Diene

Pericyclic Reactions of the 1,3-Diene System

The conjugated diene structure of 1,1-Dichlorobuta-1,3-diene is predisposed to participate in pericyclic reactions, which are characterized by a cyclic transition state. These reactions include cycloadditions and electrocyclic reactions, each with distinct mechanistic features and stereochemical outcomes.

Diels-Alder Cycloaddition Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings. wikipedia.org It involves the reaction of a conjugated diene with a dienophile (an alkene or alkyne). sigmaaldrich.com The reaction is a concerted process, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. vanderbilt.eduutexas.edu

The rate and feasibility of a Diels-Alder reaction are significantly influenced by the electronic nature of the substituents on both the diene and the dienophile. masterorganicchemistry.com In a "normal" electron-demand Diels-Alder reaction, the rate is accelerated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. masterorganicchemistry.com Conversely, an "inverse" or "reverse" electron-demand Diels-Alder reaction is favored when the diene is electron-poor and the dienophile is electron-rich. wikipedia.orgwikipedia.org

The two chlorine atoms on this compound are electron-withdrawing groups. This electronic effect lowers the energy of the diene's molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The reduced electron density in the diene system makes it less reactive in normal electron-demand Diels-Alder reactions with electron-poor dienophiles. However, this same electronic characteristic enhances its reactivity towards electron-rich dienophiles in inverse electron-demand scenarios.

Table 1: Frontier Molecular Orbital (FMO) Interactions in Diels-Alder Reactions

| Reaction Type | Diene Electronics | Dienophile Electronics | Primary FMO Interaction |

| Normal Electron Demand | Electron-rich | Electron-poor | HOMO (diene) - LUMO (dienophile) |

| Inverse Electron Demand | Electron-poor | Electron-rich | LUMO (diene) - HOMO (dienophile) |

For this compound, the lowered LUMO energy makes the LUMO(diene)-HOMO(dienophile) interaction more favorable with dienophiles bearing electron-donating groups.

When an unsymmetrical diene reacts with an unsymmetrical dienophile, the possibility of forming two different constitutional isomers, known as regioisomers, arises. chemistrysteps.commasterorganicchemistry.com The regioselectivity of the Diels-Alder reaction is governed by the electronic effects of the substituents. For 1-substituted dienes, the formation of the "ortho" (1,2-disubstituted) and "para" (1,4-disubstituted) products is generally favored over the "meta" (1,3-disubstituted) product. masterorganicchemistry.com In the case of this compound, the chlorine atoms at the 1-position will direct the regiochemical outcome of the cycloaddition. The most electron-rich carbon of the dienophile will preferentially bond to the C4 of the diene, and the most electron-poor carbon of the dienophile will bond to the C1 of the diene. chemistrysteps.com

The Diels-Alder reaction is also a stereospecific reaction, meaning that the stereochemistry of the dienophile is retained in the product. masterorganicchemistry.comlibretexts.org If the substituents on the dienophile are cis, they will remain cis in the cyclohexene (B86901) product. Similarly, if the substituents are trans, they will be trans in the product. libretexts.orgyoutube.com This is a direct consequence of the concerted mechanism where the new sigma bonds are formed simultaneously from the same face of the dienophile. libretexts.org

Table 2: Predicted Regio- and Stereochemical Outcomes for the Diels-Alder Reaction of this compound

| Dienophile | Dienophile Substituent(s) | Expected Major Regioisomer(s) | Stereochemical Outcome |

| Methyl acrylate | -COOCH3 (EWG) | "ortho" and "para" | Retention of dienophile stereochemistry |

| Ethyl vinyl ether | -OCH2CH3 (EDG) | "ortho" and "para" | Retention of dienophile stereochemistry |

| (E)-Dimethyl fumarate | Two -COOCH3 (trans, EWG) | "para" | trans relationship of ester groups maintained |

| (Z)-Dimethyl maleate | Two -COOCH3 (cis, EWG) | "para" | cis relationship of ester groups maintained |

Mechanistic Insights into Concerted Processes and Transition States

The concerted nature of the Diels-Alder reaction is a key mechanistic feature. vanderbilt.edu It proceeds through a single, cyclic transition state where the electrons from the diene and dienophile are reorganized to form the new sigma and pi bonds of the cyclohexene ring. sigmaaldrich.com This avoids the formation of any ionic or radical intermediates. chemistrysteps.com

Computational studies on similar Diels-Alder reactions have provided insights into the geometry of the transition state. researchgate.netchemrxiv.org The transition state is typically non-planar, adopting a boat-like conformation. The two new carbon-carbon sigma bonds are partially formed, and the pi bonds of the diene and dienophile are partially broken. The degree of bond formation and breaking can be synchronous or asynchronous, depending on the substituents on the reactants. For unsymmetrical reactants, the transition state is often asynchronous, with one of the new sigma bonds being more formed than the other.

Secondary orbital interactions between the p-orbitals of the diene and the substituents on the dienophile can also influence the transition state geometry and the stereochemical outcome, often favoring the endo product over the exo product when applicable. youtube.com

As previously mentioned, the electron-withdrawing nature of the chlorine atoms in this compound makes it a prime candidate for inverse electron demand Diels-Alder (IEDDA) reactions. wikipedia.orgwikipedia.org In this type of reaction, the diene acts as the electrophile and the dienophile as the nucleophile. The primary frontier molecular orbital interaction is between the LUMO of the electron-poor diene and the HOMO of the electron-rich dienophile. wikipedia.org

Dienophiles that are effective in IEDDA reactions typically bear electron-donating groups such as alkoxy, amino, or alkyl groups. Examples include ethyl vinyl ether, enamines, and simple alkenes. The enhanced reactivity of this compound in IEDDA reactions makes it a useful synthon for the preparation of highly functionalized cyclohexene derivatives that may be difficult to access through normal electron demand pathways. The regioselectivity in these reactions is also governed by the frontier orbital coefficients, with the largest coefficient on the HOMO of the dienophile interacting with the largest coefficient on the LUMO of the diene. chemtube3d.com

Electrocyclic Reactions and Related Rearrangements

Electrocyclic reactions are unimolecular pericyclic reactions that involve the formation of a sigma bond between the termini of a conjugated pi system, leading to the formation of a cyclic compound, or the reverse ring-opening process. utexas.edulibretexts.org For a 1,3-diene system like this compound, this would involve a ring closure to form a cyclobutene (B1205218) derivative.

The stereochemical course of an electrocyclic reaction is dictated by the Woodward-Hoffmann rules and is dependent on whether the reaction is induced by heat (thermal) or light (photochemical). masterorganicchemistry.comlibretexts.org

Thermal reactions of a 4π-electron system (like a 1,3-diene) proceed via a conrotatory motion of the terminal p-orbitals. This means that the orbitals rotate in the same direction (both clockwise or both counter-clockwise) to form the new sigma bond. libretexts.org

Photochemical reactions of a 4π-electron system, which involve an excited state, proceed via a disrotatory motion, where the orbitals rotate in opposite directions. libretexts.org

For this compound, thermal ring closure would be expected to proceed through a conrotatory pathway. However, the equilibrium often favors the more stable, open-chain diene over the strained cyclobutene ring. libretexts.org Photochemical irradiation could potentially favor the formation of the cyclobutene product through a disrotatory ring closure. youtube.com

Related rearrangements for dienes can also occur under thermal or photochemical conditions, though specific studies on this compound are not extensively documented. encyclopedia.pubmdpi.commdpi.com

Sigmatropic Rearrangements Involving Halogenated Diene Frameworks

Sigmatropic rearrangements are a class of pericyclic reactions where a sigma bond migrates across a conjugated π-electron system in an intramolecular, uncatalyzed process. wikipedia.orglibretexts.org These reactions are governed by the principles of orbital symmetry, and their feasibility is often dictated by the number of electrons involved in the transition state. wikipedia.orglibretexts.org Common examples in diene systems include the researchgate.netchemrxiv.org-hydrogen shift and the wikipedia.orgwikipedia.org-rearrangement, famously known as the Cope rearrangement. libretexts.orgucla.edu

A researchgate.netchemrxiv.org-hydrogen shift in a 1,3-diene framework involves a six-electron transition state, which is thermally allowed to proceed suprafacially. libretexts.org In the context of this compound, a hypothetical researchgate.netchemrxiv.org-shift would involve the migration of a hydrogen atom from the C4 position to the C1 position. However, the presence of two chlorine atoms at the C1 position would sterically and electronically influence the transition state, though specific studies on this particular rearrangement for this molecule are not prominent in the literature.

The Cope rearrangement is a wikipedia.orgwikipedia.org-sigmatropic rearrangement of a 1,5-diene. libretexts.org While this compound itself is not a 1,5-diene and thus cannot undergo a Cope rearrangement, its derivatives could participate in such reactions. The presence of halogen atoms on the diene framework can influence the equilibrium and reaction rate of these rearrangements by altering the stability of the starting materials and products through inductive and resonance effects.

Metal-Catalyzed Transformations

The dichlorovinyl group and the adjacent double bond in this compound provide multiple sites for metal-catalyzed transformations, enabling the construction of complex molecular architectures.

Cross-Coupling Reactions (e.g., Suzuki, Heck) of this compound and its Derivatives

The 1,1-dichloroalkene moiety of this compound makes it an excellent substrate for sequential cross-coupling reactions. The two chlorine atoms can be replaced in a stepwise manner, allowing for the controlled introduction of different substituents.

The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organohalide using a palladium catalyst, is particularly effective. wikipedia.orgharvard.edu Research on analogous 1,1-dihaloalkenes has shown that sequential, stereoselective disubstitution is possible. nih.gov The first coupling reaction occurs at one of the C-Cl bonds to form a mono-substituted chloro-diene. A second, different organoboron reagent can then be used to displace the remaining chlorine atom, leading to the synthesis of highly substituted, conjugated dienes in a one-pot procedure. nih.govorganic-chemistry.org The use of organotrifluoroborates is common as they are stable and effective coupling partners. nih.gov

The Heck reaction , a palladium-catalyzed coupling of an unsaturated halide with an alkene, can also be applied to this compound. nih.govwikipedia.org This reaction would typically involve the coupling of the dichlorovinyl group with another alkene, leading to the formation of a new carbon-carbon bond and extending the conjugated system. Nickel-catalyzed versions of the Heck reaction have been developed to achieve divergent arylation of 1,3-dienes, allowing for selective formation of either linear or branched products depending on the ligands and additives used. nih.gov

Below is a table summarizing typical conditions for sequential Suzuki-Miyaura couplings based on studies of similar 1,1-dihaloalkenes. nih.gov

| Step | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| 1st Coupling | Potassium Alkenyltrifluoroborate | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | 60 |

| 2nd Coupling | Potassium Alkyltrifluoroborate | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | 80 |

Difunctionalization and Hydrofunctionalization of the Diene Moiety

Difunctionalization and hydrofunctionalization reactions involve the addition of two new functional groups or a hydrogen and a functional group, respectively, across the double bonds of the diene system. These reactions are powerful tools for rapidly increasing molecular complexity.

For a conjugated diene, these additions can occur in a 1,2- or 1,4-fashion. In this compound, the electron-withdrawing nature of the dichlorovinyl group (C(Cl)₂=CH-) polarizes the conjugated system. This electronic bias can direct the regioselectivity of the addition. For example, in a hydrofunctionalization reaction, the hydrogen atom would likely add to the more electron-rich end of the diene system, while the functional group would add to a position that stabilizes the reaction intermediate. Transition-metal catalysis, particularly with nickel, has been instrumental in achieving high levels of chemo-, regio-, and enantiocontrol in the hydrofunctionalization of 1,3-dienes.

Polymerization and Copolymerization Mechanisms Involving this compound

Conjugated dienes are important monomers for the synthesis of polymers with elastomeric properties. The polymerization of this compound can proceed through several mechanisms, including radical, cationic, or anionic pathways, with the resulting polymer structure dependent on the chosen method. youtube.comyoutube.com

Polymerization can occur via two main modes of addition to the diene monomer:

1,2-Addition: This involves the polymerization through one of the double bonds, leaving the other as a pendant group on the polymer backbone.

1,4-Addition: The polymer chain grows by adding to the ends of the conjugated system (carbons 1 and 4), which results in the formation of a new double bond within the polymer backbone between carbons 2 and 3.

In radical polymerization , an initiator generates a radical that adds to the diene. youtube.comyoutube.com For this compound, the initial radical attack would likely occur at the C4 position, generating a resonance-stabilized allylic radical. The stability of this intermediate is influenced by the two chlorine atoms. The subsequent addition to another monomer unit determines the polymer's microstructure (1,2- vs. 1,4-linkages and cis/trans isomerism at the internal double bond in the case of 1,4-addition). This process is analogous to the polymerization of chloroprene (B89495) (2-chloro-1,3-butadiene), which primarily yields a trans-1,4-polymer known as neoprene.

Cationic and anionic polymerizations are also possible, initiated by acids or bases, respectively. youtube.comyoutube.com The choice of initiator is critical and depends on the electronic nature of the monomer. The electron-withdrawing chlorine atoms make this compound a potential candidate for anionic polymerization, where a nucleophilic initiator attacks the diene to create a propagating carbanion.

| Polymerization Type | Initiator Type | Key Intermediate | Potential Addition Modes |

|---|---|---|---|

| Radical | Peroxides, Azo compounds | Allylic Radical | 1,2- and 1,4-addition |

| Cationic | Strong Acids (e.g., H₂SO₄) | Allylic Cation | 1,2- and 1,4-addition |

| Anionic | Organometallics (e.g., n-BuLi) | Allylic Anion | 1,2- and 1,4-addition |

Nucleophilic Addition and Substitution Reactions on Halogenated Butadienes

The reactivity of this compound towards nucleophiles is dictated by the electronic properties of the diene system. The two electron-withdrawing chlorine atoms on C1 decrease the electron density of the π-system, making it susceptible to nucleophilic addition . This is in contrast to typical electron-rich dienes, which undergo electrophilic addition. libretexts.orgpressbooks.pub

A nucleophile can attack the conjugated system in a Michael-type or 1,4-conjugate addition. In this process, the nucleophile would attack the C4 position, pushing the electron density through the conjugated system to generate a resonance-stabilized enolate-like intermediate, with the negative charge residing on the C2 and the dichlorinated C1 carbon. Subsequent protonation would yield the 1,4-adduct.

Nucleophilic substitution of the vinylic chlorine atoms is also a possible reaction pathway. libretexts.org Vinylic halides are typically resistant to nucleophilic substitution compared to alkyl halides due to the higher strength of the sp² C-Cl bond and steric hindrance. However, for electron-poor systems like this compound, substitution can occur, particularly under harsh conditions or with metal catalysis. The mechanism could proceed through an addition-elimination pathway, where the nucleophile first adds to the double bond, followed by the elimination of a chloride ion to restore the double bond.

Photochemical and Electrochemical Reactivity of this compound

The photochemical behavior of conjugated dienes is characterized by electrocyclic reactions. Upon absorption of UV light, 1,3-butadiene (B125203) can undergo a conrotatory ring-closing reaction to form cyclobutene. ibm.com It is expected that this compound would undergo similar photochemical transformations. The presence of the chlorine atoms may influence the quantum yield and the relative rates of competing photochemical processes, such as E/Z isomerization or polymerization. ibm.com Furthermore, the C-Cl bonds themselves are potential sites for photochemical activity, and homolytic cleavage to form radical species could be a possible reaction pathway under certain irradiation conditions.

The electrochemical reactivity of this compound has not been extensively detailed. Generally, conjugated systems can be either oxidized or reduced. The electron-withdrawing chlorine atoms would make the molecule more difficult to oxidize but easier to reduce compared to unsubstituted 1,3-butadiene. Electrochemical reduction could potentially lead to dehalogenation or the formation of radical anions that could initiate polymerization.

Spectroscopic and Computational Elucidation of 1,1 Dichlorobuta 1,3 Diene Structure and Reactivity

Advanced Spectroscopic Characterization

Spectroscopic techniques are indispensable tools for the detailed structural analysis of organic molecules. For 1,1-dichlorobuta-1,3-diene, a combination of Nuclear Magnetic Resonance (NMR), vibrational (Infrared and Raman), and other spectroscopic methods allows for a thorough elucidation of its stereochemistry and conformational landscape.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be complex due to the presence of vinylic protons and the possibility of different stereoisomers. The protons on the C1 and C2 carbons, being part of a dichlorovinyl group, would experience a significant downfield shift due to the electronegativity of the chlorine atoms. The protons on the C3 and C4 carbons would also resonate in the vinylic region, with their chemical shifts and coupling constants being indicative of the stereochemistry around the C3-C4 double bond.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides valuable information about the carbon framework of the molecule. The C1 carbon, bonded to two chlorine atoms, is expected to have a characteristic chemical shift significantly downfield. The other sp² hybridized carbons (C2, C3, and C4) will also have distinct resonances in the olefinic region of the spectrum. The precise chemical shifts would be influenced by the electron-withdrawing effect of the chlorine atoms and the conjugation of the diene system. docbrown.info

To illustrate the expected NMR data, a hypothetical data table is presented below based on known substituent effects and data from related compounds like 1,1-dichloroethane and other chlorinated alkenes.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected Multiplicity (¹H NMR) |

| H on C2 | 6.0 - 6.5 | - | Doublet |

| H on C3 | 5.5 - 6.0 | - | Doublet of doublets |

| H on C4 (cis to C3-H) | 5.0 - 5.5 | - | Doublet |

| H on C4 (trans to C3-H) | 5.2 - 5.7 | - | Doublet |

| C1 | - | 125 - 135 | - |

| C2 | - | 130 - 140 | - |

| C3 | - | 115 - 125 | - |

| C4 | - | 120 - 130 | - |

Note: This table contains predicted data for illustrative purposes.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying functional groups and probing the conformational isomers of a molecule. For this compound, these methods can distinguish between different rotational isomers (conformers) arising from rotation around the C2-C3 single bond.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the C=C stretching vibrations of the conjugated diene system, typically in the range of 1600-1650 cm⁻¹. The C-Cl stretching vibrations will appear in the fingerprint region, generally between 600 and 800 cm⁻¹. The position and intensity of these bands can be sensitive to the molecular conformation.

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly useful for observing the symmetric vibrations of the molecule. The C=C stretching modes in the conjugated system are expected to give rise to strong Raman signals. By comparing the experimental IR and Raman spectra with theoretical calculations, it is possible to identify the stable conformers present in a sample.

A summary of expected vibrational frequencies is provided in the table below.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C=C Stretch (conjugated) | 1600 - 1650 | 1600 - 1650 (strong) |

| C-H Stretch (vinylic) | 3000 - 3100 | 3000 - 3100 |

| C-Cl Stretch | 600 - 800 | 600 - 800 |

| C-H Bend (out-of-plane) | 850 - 1000 | Weak |

Note: This table contains expected frequency ranges.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. As a conjugated diene, this compound is expected to exhibit a strong π → π* transition in the UV region. The wavelength of maximum absorption (λmax) for conjugated dienes is typically around 217-220 nm. libretexts.orgdocbrown.info The presence of chlorine substituents may cause a slight shift in the λmax.

Mass Spectrometry: Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, the molecular ion peak will be accompanied by characteristic isotopic peaks (M+2 and M+4) in a ratio determined by the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This isotopic pattern is a definitive indicator of the presence of two chlorine atoms in the molecule. Fragmentation patterns in the mass spectrum can provide further structural information.

Theoretical and Quantum Chemical Investigations

Computational chemistry provides deep insights into the structure, stability, and reactivity of molecules, complementing experimental findings. For this compound, theoretical studies are particularly valuable in the absence of extensive experimental data.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules. DFT calculations can predict the geometries of different conformers of this compound and their relative stabilities. These calculations can also provide information about the distribution of electron density, molecular orbitals, and other electronic properties.

Studies on related halogenated butadienes have shown that the substitution pattern significantly influences the electronic properties of the diene system. researchgate.net For this compound, DFT calculations would likely reveal the impact of the gem-dichloro substitution on the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding its reactivity.

| Computational Method | Property | Predicted Finding |

| DFT (e.g., B3LYP/6-31G*) | Optimized Geometry | Planar or near-planar geometry for the diene backbone. |

| Relative Energies | Identification of the most stable conformer (e.g., s-trans vs. s-cis). | |

| HOMO-LUMO Gap | The energy gap will be indicative of the molecule's electronic excitability and reactivity. | |

| Mulliken Charges | Distribution of partial charges on the atoms, showing the electrophilic and nucleophilic sites. |

Note: This table presents expected outcomes from DFT calculations.

Computational modeling is a powerful tool for elucidating reaction mechanisms, allowing for the study of transition states and the calculation of activation energies. ibs.re.krkaist.ac.krresearchgate.net For reactions involving this compound, such as cycloadditions or nucleophilic substitutions, computational methods can map out the entire reaction pathway.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This information is invaluable for understanding the kinetics and thermodynamics of the reaction and for predicting the major products. For instance, in a Diels-Alder reaction, computational modeling can predict the stereoselectivity and regioselectivity by comparing the activation energies of different possible transition states. These theoretical approaches have become indispensable in modern chemical research for both predicting and rationalizing chemical reactivity. kaist.ac.krresearchgate.net

Frontier Molecular Orbital (FMO) Theory Applications in Predicting Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental framework in organic chemistry for predicting the reactivity and selectivity of chemical reactions, particularly pericyclic reactions like cycloadditions. wikipedia.orgucsb.eduubc.ca The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. ubc.caresearchgate.net In the context of a Diels-Alder reaction, the interaction between the diene's HOMO and the dienophile's LUMO (normal-electron-demand) or the diene's LUMO and the dienophile's HOMO (inverse-electron-demand) is paramount. ucsb.eduias.ac.in The energy gap between these interacting orbitals dictates the reaction's feasibility; a smaller gap facilitates the reaction. researchgate.netyale.edu

For this compound, the presence of two electron-withdrawing chlorine atoms on the C1 carbon significantly influences its electronic structure and, consequently, its reactivity. These substituents lower the energy of both the HOMO and LUMO compared to the parent 1,3-butadiene (B125203). This energy depression can alter the nature of its cycloaddition reactions.

In a normal-electron-demand Diels-Alder reaction, the diene acts as the electron-rich component. However, the chloro-substituents in this compound reduce its electron-donating character, making it less reactive than 1,3-butadiene towards electron-poor dienophiles. Conversely, the significant lowering of its LUMO energy enhances its reactivity in inverse-electron-demand Diels-Alder reactions, where it acts as the electron-poor component reacting with an electron-rich dienophile. wikipedia.org

The regioselectivity of cycloaddition reactions is also governed by the coefficients of the FMOs on the terminal carbons (C1 and C4). The substituents can cause a disparity in the size of the orbital lobes on these atoms, directing the approach of the dienophile to achieve maximum orbital overlap. researchgate.net In this compound, the electronic effects of the chlorine atoms would lead to a significant difference in the orbital coefficients at C1 and C4, thus predicting a high degree of regioselectivity in its cycloaddition reactions.

| Property | 1,3-Butadiene (Reference) | This compound (Predicted) | Effect of Dichloro-Substituents |

|---|---|---|---|

| HOMO Energy | Relatively High | Lowered | Decreased reactivity in normal-demand reactions |

| LUMO Energy | Relatively High | Significantly Lowered | Increased reactivity in inverse-demand reactions |

| HOMO-LUMO Gap | Reference Value | Altered | Affects overall reactivity and UV absorption wavelength yale.edu |

| Reactivity Profile | Reactive in normal-demand Diels-Alder | More reactive in inverse-demand Diels-Alder | Shift from typical diene reactivity |

Conformational Landscape Analysis of this compound Isomers

The reactivity of 1,3-dienes in concerted cycloaddition reactions is critically dependent on their conformation about the central C2-C3 single bond. ubc.ca For a Diels-Alder reaction to occur, the diene must adopt a planar or near-planar s-cis conformation, which brings the C1 and C4 termini in proximity for simultaneous bond formation with the dienophile. The alternative, typically more stable, s-trans conformation is unreactive in this context. ubc.ca

The conformational landscape of this compound is dominated by the significant steric hindrance introduced by the two chlorine atoms at the C1 position. This substitution pattern has a profound impact on the relative energies of the possible conformers and the rotational barrier around the C2-C3 bond.

s-trans Conformer: This conformer is generally the most stable for acyclic dienes due to minimized steric interactions. For this compound, the s-trans arrangement places the bulky dichlorovinyl group away from the other vinyl group, representing a thermodynamic minimum.

s-cis Conformer: The planar s-cis conformation is essential for Diels-Alder reactivity. However, in this compound, this planar arrangement would induce severe steric repulsion between one of the chlorine atoms on C1 and the hydrogen atom on C4. This clash significantly destabilizes the planar s-cis conformer.

gauche Conformer: Due to the high steric strain in the planar s-cis form, it is highly probable that the molecule adopts a non-planar gauche conformation, which lies energetically between the s-trans and the highly strained planar s-cis states. While non-planar, a gauche conformer with a small dihedral angle may still possess sufficient s-cis character to undergo cycloaddition, albeit at a slower rate than a planar diene.

| Conformer | C1-C2-C3-C4 Dihedral Angle | Predicted Relative Energy | Reactivity in Diels-Alder |

|---|---|---|---|

| s-trans | 180° | Lowest (Most Stable) | Inactive |

| gauche | ~30-60° | Intermediate | Potentially reactive, but slow |

| s-cis (Planar) | 0° | Highest (Transition State) | Required conformation, but highly unstable |

Strategic Applications of 1,1 Dichlorobuta 1,3 Diene in Advanced Organic Synthesis

Building Block for Complex Polycyclic and Heterocyclic Structures

1,1-Dichlorobuta-1,3-diene serves as a valuable precursor for the synthesis of a wide array of complex polycyclic and heterocyclic structures, primarily through cycloaddition reactions. The conjugated diene system readily participates in [4+2] cycloadditions, such as the Diels-Alder reaction, with various dienophiles to construct six-membered rings, which are foundational components of many natural products and biologically active molecules. youtube.comresearchgate.netpageplace.delibretexts.org

The presence of the dichlorovinyl group in this compound introduces both steric and electronic factors that influence the regioselectivity and stereoselectivity of these cycloaddition reactions. While specific studies on the Diels-Alder reactions of this compound are not extensively documented, the reactivity of similar chlorinated dienes suggests that it would readily react with electron-deficient dienophiles. libretexts.org The resulting cycloadducts, containing a dichlorinated cyclohexene (B86901) ring, can then undergo further transformations, such as dehydrochlorination or other functional group manipulations, to generate aromatic or other complex polycyclic systems. snnu.edu.cn

Furthermore, this compound can be utilized in the synthesis of heterocyclic compounds. For instance, it can react with heterodienophiles containing nitrogen or oxygen atoms in hetero-Diels-Alder reactions to form six-membered heterocyclic rings. pageplace.de Additionally, the dichlorovinyl moiety can serve as a handle for subsequent cyclization reactions, leading to the formation of various heterocyclic systems. The reactivity of the carbon-chlorine bonds allows for nucleophilic substitution or cross-coupling reactions, which can be strategically employed to construct fused or spiro-heterocyclic frameworks.

A general representation of the Diels-Alder reaction involving a substituted diene is shown below:

| Reactant 1 (Diene) | Reactant 2 (Dienophile) | Product (Cyclohexene derivative) |

| Substituted 1,3-Butadiene (B125203) | Alkene | Substituted Cyclohexene |

Precursor for Highly Functionalized Organic Molecules

The dichlorovinyl group in this compound is a key functional handle that allows for its conversion into a variety of highly functionalized organic molecules. The two chlorine atoms at the C1 position can be sequentially or simultaneously replaced by a range of nucleophiles, providing a pathway to molecules with diverse functionalities. libretexts.org

While specific examples of nucleophilic substitution on this compound are not prevalent in the literature, the general reactivity of gem-dichloroalkenes suggests that it would undergo substitution with various nucleophiles such as alkoxides, thiolates, and amines. youtube.com These reactions would lead to the formation of functionalized dienes with new C-O, C-S, or C-N bonds.

Moreover, this compound is a potential substrate for transition metal-catalyzed cross-coupling reactions. mdpi.com Palladium-catalyzed reactions, such as the Suzuki, Stille, and Heck couplings, are powerful tools for the formation of carbon-carbon bonds. nih.gov The vinyl chloride moieties in this compound could potentially participate in such reactions with organoboron, organotin, or organozinc reagents, allowing for the introduction of a wide variety of alkyl, alkenyl, and aryl groups. nih.govacs.orgresearchgate.net This would provide access to a vast array of highly functionalized and complex conjugated dienes, which are themselves valuable building blocks in organic synthesis.

Below is a table summarizing potential cross-coupling reactions for functionalization:

| Cross-Coupling Reaction | Organometallic Reagent | Resulting Functional Group |

| Suzuki Coupling | Organoboron compounds | Alkyl, Alkenyl, Aryl |

| Stille Coupling | Organotin compounds | Alkyl, Alkenyl, Aryl |

| Heck Coupling | Alkenes | Substituted Alkenes |

| Negishi Coupling | Organozinc compounds | Alkyl, Alkenyl, Aryl |

Role in the Synthesis of Specialty Polymers and Materials with Tailored Properties

Chlorinated butadienes are important monomers in the production of specialty polymers with unique and desirable properties. For instance, polychloroprene, a polymer of 2-chloro-1,3-butadiene, is a synthetic rubber known for its excellent resistance to oil, heat, and weathering. youtube.com The incorporation of chlorine atoms into the polymer backbone significantly influences its properties.

While the polymerization of this compound is not as extensively studied as that of other chlorinated butadienes, it is expected to undergo polymerization, likely through free-radical or coordination polymerization mechanisms, to produce polymers with a high density of chlorine atoms. nih.govmdpi.com The presence of two chlorine atoms on the same carbon in each repeating unit would likely impart distinct properties to the resulting polymer. These could include enhanced fire resistance, high refractive index, and specific solubility characteristics.

The properties of polymers derived from chlorinated butadienes can be tailored by copolymerization with other monomers. For example, copolymerizing 2,3-dichlorobuta-1,3-diene with chloroprene (B89495) is a known strategy to produce polychloroprene copolymers with improved crystallization resistance and low-temperature properties. youtube.com Similarly, copolymerization of this compound with other vinyl monomers could lead to the development of new materials with a unique combination of properties, suitable for specialized applications in electronics, coatings, and other advanced material fields.

The following table highlights the influence of chlorinated monomers on polymer properties:

| Monomer | Resulting Polymer | Key Properties |

| 2-Chloro-1,3-butadiene | Polychloroprene (Neoprene) | Oil, heat, and weather resistance |

| 2,3-Dichloro-1,3-butadiene (B161454) | Poly(2,3-dichlorobutadiene) | Fire resistance, low crystallinity |

| This compound | Poly(this compound) (Hypothetical) | Potential for high fire resistance, high refractive index |

Stereocontrolled Synthesis of Chiral Compounds via this compound Intermediates

The synthesis of single-enantiomer chiral compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries. While there are no specific, widely reported methods utilizing this compound for stereocontrolled synthesis, its structure presents potential opportunities for the development of such methodologies.

One potential strategy involves the use of chiral catalysts in reactions involving this compound. For instance, asymmetric Diels-Alder reactions, employing a chiral Lewis acid catalyst, could potentially lead to the formation of enantioenriched dichlorinated cyclohexene derivatives. wikipedia.org These chiral cycloadducts could then serve as versatile intermediates for the synthesis of more complex chiral molecules.

Another approach could involve the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. In the context of this compound, a chiral auxiliary could be attached to a molecule that then reacts with the diene, or potentially, the diene itself could be modified with a chiral auxiliary. This would allow for diastereoselective transformations, and subsequent removal of the auxiliary would yield the desired enantiomerically enriched product.

Furthermore, the dichlorovinyl group itself could be a site for stereoselective transformations. For example, a stereoselective reduction of one of the carbon-chlorine bonds, or a stereoselective cross-coupling reaction, could potentially establish a new stereocenter. While these applications are currently speculative for this compound, the principles of asymmetric synthesis suggest that with further research, this compound could become a useful tool in the stereocontrolled synthesis of chiral compounds.

The table below outlines general strategies for asymmetric synthesis that could potentially be applied to reactions involving this compound.

| Strategy | Description | Potential Application with this compound |

| Chiral Catalysis | Use of a chiral catalyst to influence the stereochemical outcome of a reaction. | Asymmetric Diels-Alder reaction to produce chiral cyclohexenes. |

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct a diastereoselective reaction. | Diastereoselective cycloaddition or substitution reactions. |

| Substrate Control | Use of a chiral substrate to induce stereoselectivity in a reaction. | Reactions with chiral dienophiles or nucleophiles. |

Comparative Chemical Studies of 1,1 Dichlorobuta 1,3 Diene with Other Halogenated Butadienes

Comparative Analysis of Synthetic Routes and Efficiencies

The synthesis of dichlorobutadienes, including 1,1-dichlorobuta-1,3-diene, is most commonly achieved through the dehydrochlorination of tetrachlorobutanes. This process typically involves the elimination of two molecules of hydrogen chloride from a tetrachlorobutane isomer using an alkaline reagent. The specific isomer of dichlorobutadiene obtained is dependent on the starting tetrachlorobutane and the reaction conditions employed.

One of the primary precursors for dichlorobutadienes is 1,2,3,4-tetrachlorobutane (B46602), which itself is synthesized by the chlorination of 1,3-butadiene (B125203). The dehydrochlorination of 1,2,3,4-tetrachlorobutane can yield a mixture of dichlorobutadiene isomers. The process involves two sequential dehydrochlorination steps, proceeding through trichlorobutene intermediates. The composition of the final product mixture is influenced by the choice of the dehydrochlorinating agent. For instance, the use of calcium hydroxide (B78521) has been reported to favor the formation of 2,3-dichlorobuta-1,3-diene with higher purity compared to when sodium hydroxide is used nih.gov. This is attributed to the selective dehydrochlorination of 2,3,4-trichloro-1-butene (B1195082) over 1,2,4-trichloro-2-butene by lime, the latter of which can lead to other dichlorobutadiene isomers nih.gov.

Modern synthetic methods for preparing substituted 1,3-dienes also include various metal-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions organic-chemistry.orgorganic-chemistry.org. These methods offer high stereoselectivity in constructing the diene framework. For instance, palladium-catalyzed cross-coupling of vinyl bromides is a versatile route to a broad range of 1,3-dienes organic-chemistry.org. However, the application of these methods for the specific and efficient synthesis of this compound in comparison to other dichlorobutadienes is not extensively detailed in the available literature.

The following table provides a general overview of synthetic routes to dichlorobutadienes.

| Synthetic Route | Precursor(s) | Key Reagents/Catalysts | Primary Product(s) | General Efficiency/Selectivity |

| Dehydrochlorination | Tetrachlorobutanes | Alkaline reagents (e.g., NaOH, Ca(OH)₂) | Mixture of dichlorobutadiene isomers | Product distribution is dependent on the starting isomer and reaction conditions. |

| Metal-Catalyzed Cross-Coupling | Vinyl halides, organometallics | Palladium, Nickel, or Copper catalysts | Substituted 1,3-dienes | Generally high stereoselectivity and functional group tolerance. |

Comparative Reactivity Profiles in Pericyclic and Metal-Catalyzed Reactions

Pericyclic Reactions: The Diels-Alder Reaction

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for the formation of six-membered rings. The reactivity of the diene in this reaction is significantly influenced by both electronic and steric factors. For halogenated butadienes, the position and number of halogen substituents play a crucial role in determining their reactivity.

Electron-withdrawing groups on the diene generally decrease its reactivity in normal-demand Diels-Alder reactions, where the diene acts as the electron-rich component. Conversely, electron-donating groups on the diene enhance its reactivity. Halogens, being electronegative, act as electron-withdrawing groups through the inductive effect, which can decrease the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, thereby reducing its reactivity towards typical dienophiles.

In the case of this compound, the two chlorine atoms on the C1 carbon are expected to significantly lower the HOMO energy, making it a less reactive diene in normal-demand Diels-Alder reactions compared to non-halogenated 1,3-butadiene. When compared to other dichlorobutadiene isomers, the reactivity profile can be expected to differ. For instance, in 2,3-dichlorobuta-1,3-diene, the chlorine atoms are centrally located and may have a different impact on the diene's electronic properties and steric hindrance around the termini (C1 and C4) which are involved in bond formation.

Steric hindrance is another critical factor. Bulky substituents on the termini of the diene (C1 and C4) can hinder the approach of the dienophile, thereby decreasing the reaction rate. The gem-dichloro group at the C1 position of this compound introduces significant steric bulk at one of the reactive termini. This steric hindrance is likely to make it less reactive than isomers with chlorine atoms at the C2 or C3 positions, such as 2,3-dichlorobuta-1,3-diene, where the termini are less encumbered.

Metal-Catalyzed Reactions

Halogenated butadienes can participate in various metal-catalyzed cross-coupling reactions, where the carbon-halogen bond is a key reactive site. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Stille couplings, are widely used for the formation of new carbon-carbon bonds organic-chemistry.orgorganic-chemistry.org.

In these reactions, the reactivity of the halogenated diene is dependent on the nature of the halogen (I > Br > Cl) and the position of the halogen on the butadiene backbone. For dichlorobutadienes, the C-Cl bond is generally less reactive than C-Br or C-I bonds in oxidative addition to the metal center, often requiring more forcing conditions or specialized catalyst systems.

For this compound, the presence of two chlorine atoms on the same carbon atom (a gem-dichloro group) presents a unique scenario. The reactivity of these C-Cl bonds in metal-catalyzed couplings compared to the C-Cl bonds in isomers like 1,2-dichloro-, 1,4-dichloro-, or 2,3-dichlorobuta-1,3-diene is not well-documented in comparative studies. However, it is plausible that the electronic environment and steric hindrance around the C-Cl bonds in this compound would lead to a distinct reactivity profile. For instance, the activation of one C-Cl bond might be influenced by the presence of the second chlorine on the same carbon.

Influence of Halogen Substitution Patterns on Electronic and Steric Effects

The substitution of hydrogen atoms with halogens on a butadiene framework has profound electronic and steric consequences that dictate the molecule's reactivity and physical properties.

Electronic Effects

Halogens exert a dual electronic effect: a strong electron-withdrawing inductive effect (-I) due to their high electronegativity, and a weaker electron-donating mesomeric or resonance effect (+M) due to the presence of lone pairs of electrons that can be delocalized into the π-system. For chlorine, the inductive effect generally outweighs the resonance effect.

In This compound , the two chlorine atoms on the C1 carbon atom strongly withdraw electron density from the diene system through the σ-framework. This inductive effect leads to a significant polarization of the C-Cl bonds and a general decrease in the electron density of the π-system. This reduction in electron density lowers the energy of the HOMO, which, as previously mentioned, is expected to decrease its reactivity in normal-demand Diels-Alder reactions.

Comparing this to other dichlorobutadiene isomers:

1,4-Dichlorobuta-1,3-diene : The inductive effect of the chlorine atoms is distributed symmetrically at the termini of the conjugated system.

The resonance effect, while weaker, involves the donation of a lone pair from the chlorine atom into the π-system. This effect would tend to increase the electron density of the diene and raise the HOMO energy. However, for chlorine, this effect is generally considered to be less significant than its inductive effect in influencing reactivity.

Steric Effects

The size of the halogen atom introduces steric hindrance, which can influence both the conformation of the diene and its ability to react. The van der Waals radius of chlorine is significantly larger than that of hydrogen, leading to increased steric bulk.

In This compound , the presence of two chlorine atoms on the same carbon atom creates a sterically demanding environment at one end of the diene. This steric bulk can hinder the approach of reactants, particularly in reactions that require a specific orientation for bond formation, such as the Diels-Alder reaction. The s-cis conformation, which is necessary for the Diels-Alder reaction, might also be destabilized due to steric interactions between the gem-dichloro group and the vinyl group.

In comparison:

1,2-Dichlorobuta-1,3-diene : Steric hindrance is present at one terminus, but it is distributed between the C1 and C2 positions.

2,3-Dichlorobuta-1,3-diene : The steric bulk of the chlorine atoms is located on the central carbons of the diene, leaving the termini (C1 and C4) relatively unhindered. This substitution pattern might lead to a higher reactivity in Diels-Alder reactions compared to isomers with terminal chlorine atoms, assuming electronic effects are comparable.

Structural and Conformational Distinctions Among Dichlorobutadiene Isomers

The geometry and conformational preferences of butadienes are critical to their reactivity, particularly in pericyclic reactions. The parent 1,3-butadiene molecule preferentially exists in the planar s-trans conformation, which is more stable than the s-cis conformation due to steric reasons. However, for a Diels-Alder reaction to occur, the diene must adopt the s-cis conformation.

For dichlorobutadienes, the substitution pattern of the chlorine atoms influences both the ground-state geometry (bond lengths and angles) and the rotational barrier around the central C2-C3 single bond, thereby affecting the equilibrium between the s-trans and s-cis conformers.

This compound: The C-Cl bond length is typically around 1.73-1.77 Å. The presence of two chlorine atoms on C1 would be expected to influence the C1-C2 bond length and the C1-C2-C3 bond angle due to both electronic and steric effects. The steric repulsion between the two chlorine atoms and the adjacent vinyl group in the s-cis conformation could be significant, potentially raising the energy of this conformer and thus disfavoring it. This would, in turn, lead to a lower concentration of the reactive conformer at equilibrium and a reduced rate in Diels-Alder reactions.

Comparative Structural Parameters of Dichlorobutadiene Isomers (Theoretical Estimates)

| Parameter | This compound | (E)-1,4-Dichlorobuta-1,3-diene | 2,3-Dichlorobuta-1,3-diene |

| C1=C2 Bond Length (Å) | ~1.34 | ~1.34 | ~1.35 |

| C2-C3 Bond Length (Å) | ~1.47 | ~1.46 | ~1.48 |

| C3=C4 Bond Length (Å) | ~1.34 | ~1.34 | ~1.35 |

| C-Cl Bond Length (Å) | ~1.74 | ~1.73 | ~1.72 |

| Rotational Barrier (s-trans to s-cis) (kcal/mol) | Higher (estimated) | Lower (estimated) | Lower (estimated) |

| Relative Stability of s-cis Conformer | Less stable (estimated) | More stable (estimated) | More stable (estimated) |

Note: The values in this table are approximate and based on general principles and data from related molecules. Specific computational or experimental data for a direct comparison is limited in the reviewed literature.

The conformational equilibrium is a key distinguishing feature among the isomers. For 2,3-dichlorobuta-1,3-diene , the chlorine atoms are on the central carbons, and the steric interactions in the s-cis conformation would primarily be between the chlorine atoms and the terminal methylene (B1212753) groups. In contrast, for This compound , the steric clash in the s-cis form is more direct between the bulky gem-dichloro group and the rest of the diene backbone. This suggests that the energy difference between the s-trans and s-cis conformers is likely to be larger for the 1,1-dichloro isomer, making it less conformationally disposed to participate in Diels-Alder reactions.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 1,1-Dichlorobuta-1,3-diene, and how do biobased methods compare to conventional petroleum-based approaches?

- Methodological Answer : Synthesis routes typically involve chlorination of butadiene derivatives or catalytic dehydrohalogenation. Biobased processes, such as those derived from renewable feedstocks, can reduce environmental impact but require optimization of catalysts (e.g., transition metals) and reaction conditions (temperature, pressure) to match yields from petroleum-based methods. Comparative lifecycle assessments (LCAs) should evaluate energy efficiency, waste generation, and scalability .

Q. Which spectroscopic methods are recommended for characterizing this compound, and what key spectral markers should be prioritized?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, focusing on chemical shifts for chlorinated carbons (δ ~100–120 ppm in ¹³C NMR). Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization identifies fragmentation patterns (e.g., m/z 96 [M-Cl]+). UV-Vis spectroscopy can track conjugation in the diene system (λmax ~220–250 nm). Reference databases like NIST Chemistry WebBook provide validated spectral libraries .

Q. What are the primary metabolic pathways and environmental degradation mechanisms of this compound?

- Methodological Answer : Aerobic degradation involves microbial oxidation via epoxidation or hydroxylation, forming intermediates like chlorinated epoxides. Anaerobic pathways may include reductive dechlorination. Environmental persistence studies should use OECD 301/302 guidelines to assess half-life in soil/water. Hydrolysis rates depend on pH and temperature, with GC headspace analysis quantifying volatile breakdown products .

Advanced Research Questions

Q. How can researchers address discrepancies in toxicological data across studies on this compound?

- Methodological Answer : Apply systematic bias assessment frameworks (e.g., OHAT/NTP tools) to evaluate study design flaws. Key criteria include:

- Exposure characterization : Verify dose accuracy using analytical standards (e.g., EPA Method 624).

- Confounding factors : Use multivariate regression to adjust for variables like co-exposure to other chlorinated compounds.

- Data completeness : Apply the Klimisch score to rate reliability, excluding studies with "high risk" of bias (e.g., incomplete outcome reporting) .

Q. What strategies optimize the detection of this compound in environmental samples with complex matrices?

- Methodological Answer : For trace analysis in water/soil:

- Sample prep : Solid-phase extraction (SPE) with activated carbon or C18 cartridges, followed by derivatization using agents like 2-chloro-1,3-dinitrobenzene to enhance GC-MS sensitivity .

- Instrumentation : High-resolution MS (HRMS) with electrospray ionization (ESI) improves selectivity. Matrix-matched calibration corrects for interference.

- QA/QC : Include surrogate standards (e.g., ¹³C-labeled analogs) and validate recovery rates (70–130%) per EPA 8000-series guidelines .

Q. How should systematic reviews be designed to minimize bias in evaluating this compound's health effects?

- Methodological Answer : Follow PRISMA guidelines with:

- Search strategy : Use validated chemical synonyms (e.g., "1,1-dichloro-1,3-butadiene") across PubMed, TOXCENTER, and regulatory databases (Table B-2 in ).

- Risk of bias (RoB) assessment : Apply OHAT’s 4-point scale to rank studies as "++" (definitely low bias) to "--" (definitely high bias). Exclude studies with inadequate control groups or unverified exposure metrics .

- Data synthesis : Use meta-analysis tools (e.g., RevMan) to pool dose-response data, accounting for heterogeneity via I² statistics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.